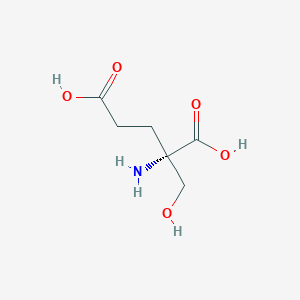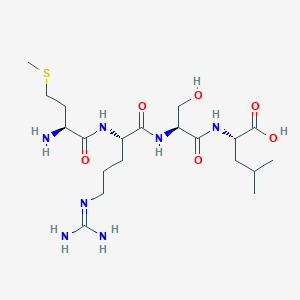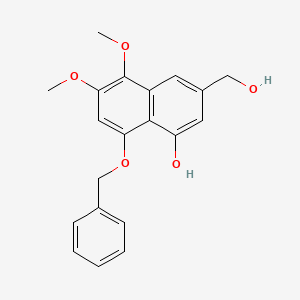![molecular formula C24H35NOS B12525812 N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide CAS No. 667400-77-3](/img/structure/B12525812.png)
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring, an ethyl group, and a sulfanyldodecanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide typically involves the reaction of 1-acetylnaphthalene with appropriate reagents to introduce the ethyl and sulfanyldodecanamide groups. The reaction conditions often include the use of solvents such as chloroform, ethanol, or methanol, and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different alkyl or aryl groups .
Scientific Research Applications
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Naphthalen-1-yl)ethyl)formamide: This compound shares the naphthalene and ethyl groups but differs in the functional group attached to the ethyl chain.
®-(+)-1-(1-Naphthyl)ethylamine: This compound has a similar naphthalene and ethyl structure but includes an amine group instead of the sulfanyldodecanamide chain.
Uniqueness
N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
667400-77-3 |
|---|---|
Molecular Formula |
C24H35NOS |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-12-sulfanyldodecanamide |
InChI |
InChI=1S/C24H35NOS/c1-20(22-17-13-15-21-14-10-11-16-23(21)22)25-24(26)18-9-7-5-3-2-4-6-8-12-19-27/h10-11,13-17,20,27H,2-9,12,18-19H2,1H3,(H,25,26)/t20-/m1/s1 |
InChI Key |
JHVZDQRBIPGIKV-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCCCCCCCCCCS |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)


![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)
![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)

